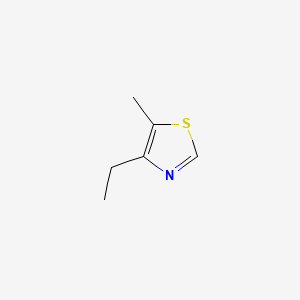

4-Ethyl-5-methylthiazole

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

52414-91-2 |

|---|---|

Molekularformel |

C6H9NS |

Molekulargewicht |

127.21 g/mol |

IUPAC-Name |

4-ethyl-5-methyl-1,3-thiazole |

InChI |

InChI=1S/C6H9NS/c1-3-6-5(2)8-4-7-6/h4H,3H2,1-2H3 |

InChI-Schlüssel |

QCIOXFPPEGZRFY-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(SC=N1)C |

melting_point |

127 - 129 °C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Thiazoles

Mechanistic Pathways for Thiazole (B1198619) Ring Formation and Functionalization

The construction of the thiazole ring and the introduction of various functional groups are central to the synthesis of derivatives like 4-Ethyl-5-methylthiazole. Understanding the underlying mechanistic pathways is essential for optimizing reaction conditions and designing novel synthetic routes.

Hantzsch Thiazole Synthesis and its Variants

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives. bepls.comtandfonline.com This method traditionally involves the condensation reaction between an α-halocarbonyl compound and a thioamide. bepls.comvulcanchem.com For the synthesis of thiazole derivatives, this typically involves reacting a thioamide with an α-halo carbonyl compound. vulcanchem.com A plausible pathway for a related compound, 4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole, involves the reaction of 4-ethylphenyl thioamide with a halogenated precursor like 2-chloro-3-oxobutanoate. vulcanchem.com The reaction is often carried out in a suitable solvent such as ethanol (B145695) under reflux conditions. vulcanchem.com

The Hantzsch synthesis can be adapted to produce a wide array of substituted thiazoles. For instance, the reaction of 2-mercaptopentan-3-one with benzonitrile (B105546) can yield 4-Ethyl-5-methyl-2-phenylthiazole, albeit in low yields (16-40%). tandfonline.com The versatility of the Hantzsch method allows for the introduction of various functional groups, making it a widely used strategy in thiazole chemistry. bepls.com

One-Pot Synthetic Protocols for Thiazole Derivatives

To improve efficiency, one-pot procedures have been developed where the bromination and cyclization steps are performed in a single reaction vessel. google.com For example, a mixture of ethyl acetoacetate (B1235776) and NBS in a solvent system like water and tetrahydrofuran (B95107) (THF) is heated, followed by the addition of a thiourea (B124793) derivative to yield the corresponding 2-substituted amino-4-methyl-5-carboxylate thiazole. google.com This "one-pot" approach simplifies the process and can lead to higher yields. google.comfigshare.com

Another one-pot method utilizes tribromoisocyanuric acid (TBCA) for the α-monohalogenation of β-keto esters in an aqueous medium. thieme-connect.com The subsequent addition of thiourea and a base like DABCO leads to the formation of 2-aminothiazoles in good yields. thieme-connect.com This method has been shown to be scalable. thieme-connect.com

Electrochemical synthesis offers another one-pot alternative. The reaction of active methylene (B1212753) ketones, such as ethyl acetoacetate, with thioureas can be mediated by ammonium (B1175870) iodide (NH₄I) in an undivided cell with graphite (B72142) electrodes. nih.govbeilstein-journals.org This method has been successfully applied to a range of substrates, although the yields can vary. nih.gov

| Method | Reagents | Key Features | Reference(s) |

| NBS-mediated | Ethyl acetoacetate, NBS, Thiourea | Simplifies traditional two-step process. | tandfonline.com, google.com |

| TBCA-promoted | β-Keto esters, TBCA, Thiourea, DABCO | Efficient in aqueous medium, scalable. | thieme-connect.com |

| Electrochemical | Active methylene ketones, Thioureas, NH₄I | Halide-mediated, proceeds under electrochemical conditions. | nih.gov, beilstein-journals.org |

| Microwave-assisted | Acetyl acetone (B3395972) or Ethyl acetoacetate, NBS, Thiourea, PEG-400 | Green synthesis approach with rapid reaction times. | bepls.com |

Catalysts play a significant role in modern thiazole synthesis, often enabling milder reaction conditions and improved efficiency. A variety of catalysts have been explored, including silica-supported tungstosilisic acid and reusable magnetic nanocatalysts. bepls.comrsc.org For instance, a one-pot, multi-component reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes can be efficiently catalyzed by silica-supported tungstosilisic acid under conventional heating or ultrasonic irradiation. bepls.com

More recently, a magnetically recoverable and multifunctional nanocatalyst, Ca/4-MePy-IL@ZY-Fe₃O₄, has been developed for the synthesis of 2-aminothiazoles. rsc.org This catalyst facilitates the reaction between methyl ketones and thiourea in the presence of trichloroisocyanuric acid (TCCA) as a green halogen source. rsc.org The proposed mechanism involves the initial chlorination of the ketone by TCCA, followed by a nucleophilic attack of the thiourea and subsequent intramolecular condensation to form the thiazole ring. rsc.org

Cyclization Reactions in Thiazole Derivative Synthesis

Cyclization is the key step in the formation of the thiazole ring. In the Hantzsch synthesis and its variations, this involves the intramolecular condensation between the sulfur of the thioamide and the carbonyl group of the α-halocarbonyl compound, followed by dehydration. thieme-connect.com

Alternative cyclization strategies have also been developed. For example, a method for preparing 4-methylthiazole-5-carboxylic acid involves the thio-reaction of methanamide with phosphorus pentasulfide, followed by a cyclization reaction with chloroacetylacetic ether. google.com

Derivatization Strategies for Thiazole Moieties Relevant to this compound

Once the core thiazole ring is synthesized, further derivatization can be carried out to introduce or modify functional groups, leading to a diverse range of compounds with varied properties. These modifications are often crucial for tuning the biological activity or other characteristics of the molecule.

For thiazole derivatives containing an amino group, such as ethyl 2-amino-4-methylthiazole-5-carboxylate, the amino group at the 2-position is a common site for derivatization. researchgate.netkau.edu.sa Modifications can include the formation of azomethines, N-acyl derivatives, sulfonamides, and ureas. researchgate.net For example, reacting the amino group with acetic anhydride (B1165640) yields the corresponding acetamido derivative. kau.edu.sa This derivative can then be converted to a carboxylic acid hydrazide by treatment with hydrazine (B178648) hydrate, which serves as a key intermediate for further reactions. kau.edu.sa

The ester group in compounds like ethyl 2-amino-4-methylthiazole-5-carboxylate also provides a handle for derivatization. It can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups. google.com

Furthermore, the thiazole ring itself can undergo reactions. For instance, 2-methyl-5(4H)-thiazolones, formed from the cleavage of N-terminal amino acids in protein sequencing, can be derivatized by reacting with various acid chlorides to yield stable 5-O-substituted-2-methylthiazoles suitable for analysis. nih.gov

In the context of this compound, derivatization could involve reactions at the ethyl or methyl groups, or potentially at the thiazole ring itself, depending on the desired target molecule. For example, catalytic reduction of a styryl derivative can be used to introduce an ethyl group, as seen in the synthesis of 2-[2-(3-aminophenyl)ethyl]-4-ethyl-5-methylthiazole. prepchem.com

Introduction of Alkyl and Other Functional Groups on the Thiazole Nucleus

The functionalization of the thiazole nucleus is a cornerstone of thiazole chemistry, enabling the synthesis of diverse and complex molecules. numberanalytics.com Methods to introduce alkyl and other substituents onto the thiazole ring are varied and include direct electrophilic substitution, metal-catalyzed cross-coupling reactions, and C-H activation. numberanalytics.comresearchgate.net

Alkylation of thiazoles at a nitrogen atom results in the formation of a thiazolium cation, which is resonance-stabilized. pharmaguideline.comwikipedia.org These thiazolium salts are notable for their role as catalysts in reactions like the Stetter and Benzoin condensations. wikipedia.org The introduction of alkyl groups can also be achieved using various alkylating agents such as dimethyl sulfate, diethyl sulfate, and benzyl (B1604629) chloride. google.com

Metal-catalyzed cross-coupling reactions are powerful tools for functionalizing thiazoles. numberanalytics.com Common methods include:

Suzuki-Miyaura coupling: Couples thiazole boronic acids or esters with aryl or alkyl halides. numberanalytics.com

Stille coupling: Joins thiazole stannanes with aryl or alkyl halides. numberanalytics.com

Negishi coupling: Reacts thiazole organozinc reagents with aryl or alkyl halides. numberanalytics.com

In addition to these methods, direct C-H activation and functionalization strategies have gained prominence. These techniques offer a more atom-economical approach by avoiding the need for pre-functionalized starting materials. researchgate.net For example, palladium-catalyzed C-H olefination can selectively introduce alkenyl groups onto the thiazole ring. acs.orgmdpi.com Radical-based alkylations have also been employed, particularly using sulfone-functionalized thiazoles as versatile building blocks. rsc.org

Table 1: Methods for Functionalizing the Thiazole Nucleus

| Method | Description | Reagents/Catalysts | Reference(s) |

|---|---|---|---|

| Direct Electrophilic Substitution | Introduction of electrophiles like halogens or nitro groups onto the electron-rich positions of the ring. | NBS, NCS, Nitric/Sulfuric Acid | numberanalytics.com |

| Metal-Catalyzed Cross-Coupling | Formation of C-C bonds using palladium or nickel catalysts. | Pd/Ni catalysts, Boronic acids, Stannanes, Organozinc reagents | numberanalytics.com |

| C-H Activation/Functionalization | Direct functionalization of C-H bonds, avoiding pre-functionalized substrates. | Transition metal catalysts (e.g., Pd, Rh) | researchgate.netacs.orgchim.it |

| N-Alkylation | Alkylation at the ring nitrogen to form thiazolium salts. | Alkyl halides, Diethyl sulfate | pharmaguideline.comwikipedia.orggoogle.com |

| Lithiation & Electrophilic Quench | Deprotonation followed by reaction with an electrophile. | Organolithium compounds | numberanalytics.compharmaguideline.com |

Reactions at Specific Ring Positions (e.g., C2, C4, C5)

The reactivity of the thiazole ring is position-dependent due to the influence of the nitrogen and sulfur heteroatoms. The calculated pi-electron density indicates that C5 is the most electron-rich position, making it the primary site for electrophilic substitution. pharmaguideline.comwikipedia.orgencyclopedia.pub The acidity of the ring protons decreases in the order C2 >> C5 > C4, making the C2 proton susceptible to deprotonation by strong bases like organolithium compounds. pharmaguideline.comencyclopedia.pub

Reactions at C5: This position is the most common site for electrophilic substitution reactions such as halogenation (e.g., with N-bromosuccinimide), nitration, and Friedel-Crafts acylation. numberanalytics.compharmaguideline.com If the C5 position is already occupied, electrophiles will not readily attack other positions. pharmaguideline.com The presence of electron-donating groups at C2 can further facilitate electrophilic attack at C5. pharmaguideline.com

Reactions at C2: The C2 position is the most electron-deficient and is thus vulnerable to nucleophilic attack and deprotonation. pharmaguideline.comwikipedia.org Organolithium reagents can effectively remove the proton at C2, creating a nucleophilic center that can react with various electrophiles. pharmaguideline.com

Reactions at C4: The C4 position is generally less reactive than C5 towards electrophiles. encyclopedia.pub However, specific synthetic strategies can achieve functionalization at this site. For example, cycloaddition reactions involving the C4=C5 bond of the thiazole ring acting as a dienophile have been reported. acs.org

Regioselective functionalization can be achieved using specific reagents. For instance, the use of TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl allows for successive metalations and reactions with electrophiles to furnish highly substituted thiazoles in a controlled manner. acs.org

Synthesis of Precursors and Intermediates to Substituted Thiazoles

The synthesis of complex thiazoles like this compound relies on the availability of versatile precursors and intermediates. These building blocks often contain functional groups that can be readily transformed in subsequent synthetic steps.

Preparation of Ethyl 2-Amino-4-methylthiazole-5-carboxylate and Related Compounds

Ethyl 2-amino-4-methylthiazole-5-carboxylate is a vital building block for creating biologically important molecules and serves as an intermediate in the synthesis of other key compounds like 4-methyl-5-formylthiazole. tandfonline.comtandfonline.com

To overcome these limitations, a more efficient, one-pot synthesis method has been developed. tandfonline.comresearchgate.netfigshare.com This procedure involves reacting ethyl acetoacetate, NBS, and thiourea (or its N-substituted derivatives) together in a single reaction vessel. tandfonline.comresearchgate.net This approach simplifies the operation, shortens reaction times, and significantly increases the product yield to as high as 72%. tandfonline.comresearchgate.net The reaction is typically performed in a water and tetrahydrofuran (THF) solvent system under mild conditions. tandfonline.comgoogle.com

Table 2: Comparison of Synthetic Methods for Ethyl 2-Amino-4-methylthiazole-5-carboxylate

| Feature | Conventional Two-Step Synthesis | Modern One-Pot Synthesis | Reference(s) |

|---|---|---|---|

| Starting Materials | Ethyl acetoacetate, NBS, Thiourea | Ethyl acetoacetate, NBS, Thiourea | tandfonline.comtandfonline.com |

| Procedure | Separate bromination and cyclization steps | Bromination and cyclization in a single pot | tandfonline.comgoogle.com |

| Solvent | Dichloromethane | Water/THF | tandfonline.comtandfonline.com |

| Overall Yield | Low (e.g., <11%) | High (e.g., 72%) | tandfonline.com |

| Work-up | Tedious | Simplified | tandfonline.comtandfonline.com |

Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate, such as those with substituents on the amino group, can also be prepared using these one-pot methods by employing N-substituted thioureas. researchgate.netgoogle.com

Formation of 4-Methylthiazole-5-carbaldehyde and its Derivatives

4-Methylthiazole-5-carbaldehyde is another crucial intermediate, notably used in the synthesis of the antibiotic Cefditoren Pivoxil. tandfonline.commdpi.com Its preparation often starts from precursors like 4-methylthiazole-5-carboxylic acid or its ethyl ester.

One common synthetic route involves a two-step reduction-oxidation process. google.comwipo.int

Reduction: The thiazole ester, such as ethyl 4-methylthiazole-5-carboxylate, is reduced to the corresponding alcohol, 4-methyl-5-hydroxymethyl thiazole. This reduction can be accomplished using sodium borohydride (B1222165) in the presence of aluminum chloride (AlCl₃). google.comwipo.int

Oxidation: The resulting alcohol is then oxidized to the target aldehyde, 4-methyl-5-formyl-thiazole. google.com Various oxidizing agents can be used for this step, including pyridinium (B92312) chlorochromate (PCC) or a combination of sodium hypochlorite (B82951) (NaOCl) and potassium bromide (KBr) in the presence of TEMPO. google.com

An alternative, more direct method involves the Rosenmund reduction of 4-methylthiazole-5-carboxylic acid chloride. mdpi.com The acid is first converted to the acid chloride using thionyl chloride. The resulting acid chloride is then hydrogenated over a palladium-on-barium-sulfate (Pd/BaSO₄) catalyst in xylene to yield 4-methyl-5-formylthiazole directly. This method is considered more environmentally friendly and suitable for industrial production. mdpi.com

Theoretical and Computational Chemistry Studies of Thiazole Compounds

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary method for studying the electronic and structural properties of thiazole (B1198619) derivatives. rsc.org It offers a balance between computational cost and accuracy, making it suitable for a wide range of molecular systems. DFT calculations are used to optimize molecular geometries, predict spectroscopic signatures, and explore the electronic landscape of molecules. rsc.orgbohrium.com

The electronic properties and reactivity of thiazole compounds are often analyzed through their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity and stability. bohrium.comscirp.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. arabjchem.org This facilitates intramolecular charge transfer and enhances the molecule's chemical reactivity. arabjchem.org For example, studies on various thiazole derivatives have shown that the introduction of certain substituents can significantly alter this energy gap. arabjchem.org Electron-withdrawing groups can lower the gap, enhancing electronic delocalization, while different substitution patterns on the thiazole ring also influence the orbital energies. In one study on 4-methyl-5-thiazoleethanol, a compound structurally similar to 4-Ethyl-5-methylthiazole, the HOMO-LUMO energy gap was calculated to be 5.674 eV using DFT at the B3LYP/6-311++G(d,p) level. researchgate.net

Table 1: Selected DFT-Calculated HOMO-LUMO Energy Gaps in Thiazole Derivatives

| Compound/Derivative Class | Basis Set | HOMO-LUMO Gap (eV) | Key Finding | Source |

|---|---|---|---|---|

| 4-methyl-5-thiazoleethanol | B3LYP/6-311++G(d,p) | 5.674 | Value indicates molecular stability. | researchgate.net |

| Thiazole-derived Schiff base (3a) | B3LYP | 3.633 | Exhibits good reactivity. | arabjchem.org |

| Substituted Thiazole Schiff base (3b) | B3LYP | 3.416 | Lower gap than unsubstituted analog, indicating higher reactivity. | arabjchem.org |

| [Zn(2-Aminothiazole)₂Cl₂] Complex | B3LYP/6-31G(d, p) | 5.50 (530.881 kJ/mol) | A large energy gap suggests low reactivity for this chemical species. | scirp.org |

| Ethyl 2-(aminomethyl)thiazole-4-carboxylate with -NO₂ group | DFT | 3.72 | The gap is reduced compared to non-conjugated analogs, enhancing charge-transfer. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. rsc.orgbohrium.com The MEP surface illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). scirp.org

In MEP maps, regions of negative potential (typically colored red) correspond to areas with a high electron density, which are susceptible to electrophilic attack. scirp.org Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. scirp.org For thiazole derivatives, MEP analysis helps identify the most likely sites for intermolecular interactions, such as hydrogen bonding. scirp.org DFT calculations on 4-methylthiazole (B1212942) compounds have used MEP to gain insights into the reactive sites of the molecules. rsc.orgbohrium.com The nitrogen atom in the thiazole ring, with its lone pair of electrons, typically appears as a region of negative electrostatic potential, making it a primary site for electrophilic reactions. dergipark.org.tr

DFT calculations are widely employed to predict the spectroscopic properties of molecules, including their vibrational (FT-IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. rsc.orgbohrium.com These theoretical predictions serve as a powerful complement to experimental data, aiding in the structural characterization of newly synthesized compounds. rsc.org

By calculating vibrational frequencies, researchers can assign the absorption bands observed in experimental FT-IR spectra to specific vibrational modes of the molecule. scirp.orgacs.org Similarly, theoretical calculations of NMR chemical shifts can help in the interpretation of complex experimental spectra. researchgate.net For instance, a theoretical study on Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate utilized DFT calculations at the B3LYP/6-311++G(d,p) level to determine its molecular structure and IR spectra data. researchgate.net The close correlation often found between theoretical and experimental values validates both the synthesized structure and the computational method used. acs.orgresearchgate.net

Table 2: Application of DFT in Predicting Spectroscopic Parameters for Thiazole Derivatives

| Spectroscopic Technique | Application | Example Compound Class | Source |

|---|---|---|---|

| FT-IR | Calculation of vibrational frequencies to assign experimental bands. | 4-methylthiazole derivatives, [Zn(2-Aminothiazole)₂Cl₂] | rsc.orgbohrium.comscirp.org |

| NMR (¹H and ¹³C) | Prediction of chemical shifts for structural elucidation. | 4-methylthiazole derivatives, Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | rsc.orgbohrium.comresearchgate.net |

| UV-Vis | Calculation of electronic transitions (e.g., n → π*) to interpret absorption spectra. | 4-methyl-5-thiazoleethanol, 4-methylthiazole derivatives | rsc.orgresearchgate.net |

| Mass Spectrometry | Aiding in the confirmation of molecular weight and fragmentation patterns. | 4-methylthiazole derivatives | rsc.orgbohrium.com |

Quantum Chemical Calculations for Aromaticity and Reactivity

Quantum chemical calculations provide fundamental insights into the aromaticity and inherent reactivity of the thiazole ring system. The bond orders within the five-membered ring of thiazole derivatives can be calculated, with values between single and double bonds suggesting a strong aromatic character. scirp.org

Reactivity descriptors derived from quantum mechanics, such as Fukui functions, are used to predict the most probable sites for electrophilic, nucleophilic, or radical attack. Studies on a series of thiazole derivatives have shown that the reactivity of the ring is highly influenced by the electronic nature of its substituents. researchgate.net Electron-donating groups tend to enhance the reactivity of the thiazole ring toward electrophiles, particularly at the nitrogen atom, due to resonance effects. researchgate.net Conversely, electron-withdrawing groups can alter the reactivity profile. These calculations predict a reactivity sequence where substitutions at different positions on the ring have a varied impact, with the general trend being that 2-substituted thiazoles are more reactive than 5-substituted, which are in turn more reactive than 4-substituted thiazoles toward electrophilic attack at the nitrogen atom. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activities. ijprajournal.com These models are crucial in drug design for predicting the activity of new compounds and optimizing lead structures. ijprajournal.comresearchgate.net Numerous QSAR studies have been performed on thiazole derivatives to understand the structural features responsible for their various biological activities, such as antimicrobial and enzyme inhibitory effects. japsonline.comlaccei.orgnih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that helps to understand the relationship between the 3D structural properties of a series of molecules and their biological activity. nih.gov In a CoMFA study, molecules are aligned, and their steric and electrostatic fields are calculated and correlated with their activity. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov

CoMFA studies on various thiazole derivatives have successfully generated predictive models. nih.govkoreascience.krphyschemres.org For example, a CoMFA study on 2-(indol-5-yl)thiazole derivatives as xanthine (B1682287) oxidase inhibitors produced a model with good statistical significance. koreascience.kr The resulting contour maps revealed that having electropositive and bulkier substituents at a specific position (R₃) enhances the inhibitory activity. koreascience.kr Another study on thiazolone derivatives as Hepatitis C virus inhibitors also yielded a robust CoMFA model, and the contour maps provided valuable information for designing new inhibitors with improved potency. nih.gov

Table 3: Statistical Validation of Selected CoMFA Models for Thiazole Derivatives

| Thiazole Derivative Class | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (Predictive r²) | Key Finding from Contour Maps | Source |

|---|---|---|---|---|---|---|

| 2-(indol-5-yl)thiazoles | Xanthine Oxidase Inhibitors | 0.698 | 0.992 | 0.653 | Electropositive and bulkier groups at the R₃ position enhance activity. | koreascience.kr |

| Thiazolone derivatives | HCV NS5B Polymerase Inhibitors | 0.621 | 0.950 | 0.685 | Maps guide the design of new inhibitors with improved activity. | nih.gov |

| Thiazole derivatives | Biofilm Inhibitors | 0.538 | 0.925 | - | Model explains inhibitory activity against biofilms. | physchemres.org |

q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; r²_pred: predictive correlation coefficient for the external test set.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a significant 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) method used to correlate the biological activity of a series of compounds with their 3D molecular properties. dergipark.org.tr This technique is instrumental in drug design and medicinal chemistry for understanding how structural modifications influence a molecule's efficacy. dergipark.org.trnih.gov

CoMSIA calculates molecular similarity indices from the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields surrounding a set of aligned molecules. imist.ma These calculated fields are then related to the biological activity using statistical methods like Partial Least Squares (PLS). benthamdirect.com The resulting models can predict the activity of new, unsynthesized compounds and provide visual feedback through 3D contour maps, which highlight regions where changes in molecular properties are likely to increase or decrease activity. nih.govnih.gov

For thiazole derivatives, CoMSIA has been successfully applied to understand the structure-activity relationships for various biological targets, such as inhibitors of enzymes or receptors. dergipark.org.trnih.govbenthamdirect.com For instance, studies on thiazolone derivatives as Hepatitis C Virus (HCV) NS5B polymerase inhibitors and other thiazole series as anti-HIV-1 agents have demonstrated the utility of CoMSIA in developing predictive models. nih.govnih.gov These models achieved high correlation coefficients (r²) and predictive abilities (q²), validating their robustness. nih.govbenthamdirect.comnih.gov

The general workflow and key parameters in a CoMSIA study are summarized in the table below.

| Step | Description | Key Parameters |

| Dataset Selection & Alignment | A series of compounds with known biological activities are selected. These molecules are then structurally aligned based on a common scaffold. | Training set, Test set, Alignment rule |

| Field Calculation | Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated at regularly spaced grid points around the molecules. | Grid spacing, Attenuation factor (α) |

| Statistical Analysis | Partial Least Squares (PLS) regression is used to derive a mathematical relationship between the CoMSIA descriptor fields and the biological activities. | Leave-one-out (LOO) cross-validation (q²), Correlation coefficient (r²), Predictive r² (r²_pred) |

| Model Validation | The predictive power of the model is assessed using an external test set of compounds not used in model generation. | External validation, y-randomization |

| Contour Map Visualization | 3D contour maps are generated to visualize the favorable and unfavorable regions for each property (steric, electrostatic, etc.) in relation to biological activity. | Color-coded maps (e.g., green for favorable steric bulk, red for unfavorable) |

While no specific CoMSIA study on this compound for a particular biological activity is publicly available, the methodology is broadly applicable. Such a study would involve synthesizing a series of analogs with variations at the ethyl and methyl positions or on the thiazole ring itself, evaluating their biological activity, and then building a CoMSIA model to guide the design of more potent compounds.

Photochemical Reaction Mechanisms and Photoisomerization Pathways

The photochemistry of thiazole and its derivatives is a complex field involving various isomerization and rearrangement reactions upon absorption of UV light. d-nb.info These reactions proceed through high-energy intermediates and are often studied using computational methods to elucidate the underlying mechanisms and potential energy surfaces. psu.edursc.org The study of these pathways is crucial for understanding the stability of thiazole-containing compounds under UV radiation and for designing novel photochemical syntheses. d-nb.info

Upon photoexcitation to a singlet excited state (typically a π-π* state), thiazoles can undergo several transformations. d-nb.infopsu.edu Theoretical studies, often employing methods like Complete Active Space Self-Consistent Field (CASSCF), have been used to map out the reaction pathways from the initial Franck-Condon region to the final photoproducts via conical intersections. psu.edursc.orgresearchgate.net

Several distinct mechanistic pathways have been proposed and investigated for the photoisomerization of the thiazole ring system:

Internal Cyclization-Isomerization (ICI) Route: This pathway involves the formation of a bicyclic intermediate. psu.educlockss.org

Ring Contraction-Ring Expansion (RCRE) Route: This mechanism proceeds through the contraction of the five-membered thiazole ring to a smaller ring, followed by expansion to an isomeric structure. psu.educlockss.org

Dewar Isomer Formation: A common pathway in the photochemistry of five-membered heterocycles involves the formation of a "Dewar" valence isomer. d-nb.infoclockss.org This bicyclic intermediate can then rearrange to yield the isomerized product. clockss.org

Ring-Opening Reactions: UV irradiation can also lead to the cleavage of bonds within the thiazole ring, resulting in the formation of isocyano compounds and other acyclic products. rsc.orgresearchgate.net

A comparative overview of major proposed photoisomerization pathways for thiazole derivatives is presented below.

| Pathway Name | Key Intermediate(s) | General Description |

| Internal Cyclization-Isomerization (Path A) | Bicyclic intermediates, Azirine species | The excited molecule undergoes cyclization, followed by a series of bond rearrangements to form the isomer. psu.edu |

| Ring Contraction-Ring Expansion (Path B) | Thiete, Azirine-like structures | Involves contraction to a four-membered ring intermediate which then expands to form the rearranged product. psu.edu |

| Direct Route / Dewar Isomer (Path C) | Dewar Thiazole (bicyclic valence isomer) | The excited state leads to a Dewar-type intermediate, which thermally or photochemically reverts to a rearranged isomer. rsc.orgclockss.org |

| Photodissociation / Ring Opening | Biradicals, Isocyano compounds | Bond cleavage (e.g., S-C or C-N bond) in the excited state leads to linear or radical species. rsc.orgresearchgate.net |

Theoretical studies on model compounds like methylisothiazole and methylthiazole suggest that these photoreactions occur on the singlet excited state surface, with triplet states playing a minimal role. psu.edu The presence and position of substituents, such as the ethyl and methyl groups in this compound, are expected to influence the relative energies of the intermediates and transition states, thereby affecting the preferred reaction pathway and the observed photoproducts. For example, the irradiation of substituted thiazoles can lead to a permutation of the substituent positions on the ring. d-nb.info While direct experimental or computational studies on the photochemistry of this compound are scarce, the established principles from related thiazole compounds provide a solid framework for predicting its potential photochemical behavior.

Non Clinical Biological Activity and Mechanisms of Action of Thiazole Derivatives

Antimicrobial Research Perspectives

Thiazole (B1198619) derivatives are a subject of intensive research in the quest for new antimicrobial agents, driven by the global challenge of antibiotic resistance. jchemrev.comnih.govnbinno.com These compounds have demonstrated promising activity against a variety of pathogenic microorganisms. nih.gov

Numerous studies have evaluated the efficacy of synthetic thiazole derivatives against both Gram-positive and Gram-negative bacteria. Research has shown that the antibacterial potency of these compounds can be influenced by the nature and position of substituents on the thiazole ring. biointerfaceresearch.com

For instance, certain novel thiazole derivatives have demonstrated inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae, with minimum inhibitory concentrations (MIC) ranging from 25 to 200 µg/ml. goums.ac.irresearchgate.net In some cases, these derivatives showed greater inhibitory effects on Gram-positive bacteria compared to Gram-negative ones. goums.ac.irresearchgate.net Other research has reported on 4-methylthiazole (B1212942) derivatives that were tested against a panel of bacteria including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. mersin.edu.tr It was noted that there was no significant difference in activity between Gram-positive and Gram-negative bacteria for some synthesized compounds. mersin.edu.tr

Furthermore, a series of 4,5′-bisthiazole derivatives were screened against several bacterial strains. One of the most active compounds showed superior efficacy against M. smegmatis, B. subtilis, E. coli, and P. vulgaris when compared to standard antibiotics like amoxicillin and ciprofloxacin. nih.gov

| Thiazole Derivative Class | Bacterial Strain | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Oxothiazole Derivatives | Staphylococcus aureus | 50-200 µg/ml | goums.ac.irresearchgate.net |

| Oxothiazole Derivatives | Streptococcus agalactiae | 25-100 µg/ml | goums.ac.irresearchgate.net |

| 4,5′-bisthiazole Derivatives | Mycobacterium smegmatis | 30.38 µg/mL | nih.gov |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivative (Compound 15) | Gram-positive bacteria (various Staphylococcus spp.) | 1.95–15.62 µg/mL | mdpi.com |

| Thiazole-phenylacetic acid derivatives | S. aureus, E. faecalis, L. monocytogenes, K. pneumoniae, E. coli | Good activity against all tested strains | nih.gov |

The antifungal potential of thiazole derivatives is also a significant area of investigation. nbinno.com Research has shown that these compounds can be effective against various fungal pathogens, with some derivatives exhibiting potency comparable to or greater than established antifungal drugs. jchemrev.commdpi.com

In a study of new heteroaryl(aryl) thiazole derivatives, the compounds demonstrated better antifungal than antibacterial activity, with MIC values in the range of 0.06–0.47 mg/mL. mdpi.com The most effective compound showed MICs of 0.06–0.23 mg/mL. mdpi.com Another study involving 4,5′-bisthiazole compounds reported activity against fungal strains such as Aspergillus niger and Geotrichum candidum. nih.gov The antifungal activity of thiazole derivatives appears to be effective against various Candida strains as well. jchemrev.com

| Thiazole Derivative Class | Fungal Strain | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Heteroaryl(aryl) thiazole derivatives | Various fungal strains | 0.06–0.47 mg/mL | mdpi.com |

| 4,5′-bisthiazole Derivatives | Aspergillus niger | Screening performed, activity noted | nih.gov |

| 4,5′-bisthiazole Derivatives | Geotrichum candidum | Screening performed, activity noted | nih.gov |

| Various Thiazole Derivatives | Candida strains | Activity comparable to ketoconazole and fluconazole | jchemrev.com |

The mechanisms through which thiazole derivatives exert their antimicrobial effects are diverse and serve as a basis for developing novel therapeutic strategies. jchemrev.com One of the primary mechanisms involves the inhibition of essential bacterial enzymes. nbinno.com

Molecular docking studies have suggested that some thiazole derivatives may act by inhibiting the E. coli MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. mdpi.com Another proposed mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and repair. nih.gov For instance, certain benzothiazole compounds have been shown to potently inhibit the ATPase activity of E. coli DNA gyrase and topoisomerase IV in vitro. nih.gov

In the context of antifungal activity, a proposed mechanism is the inhibition of 14α-lanosterol demethylase, an enzyme crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. mdpi.com Additionally, some thiazole-containing drugs, like sulfathiazole, are known to function by preventing bacteria from synthesizing necessary B-complex vitamins. jchemrev.com

Non-Clinical Anticancer Research of Thiazole Analogs

Thiazole and its analogs are recognized as valuable scaffolds in the design of new anticancer agents due to their presence in several clinically approved drugs. nih.govjchemrev.com Non-clinical research has explored their cytotoxic and antiproliferative effects across a range of cancer cell lines. nih.govdergipark.org.tr

Thiazole derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines in laboratory settings. For example, 4-Methylthiazole, a related compound, was found to reduce cell viability in HL-60 leukemia cells, with determined IC50 values of 89.08 µM at 48 hours and 46.02 µM at 72 hours. ksbu.edu.tr

Other studies have synthesized novel thiazole derivatives and evaluated their antitumor activities. One study reported the IC50 values of two new thiazole compounds against HCT116 (colon), MCF-7 (breast), and HEPG2 (liver) cancer cell lines. ekb.eg Compound 1 showed IC50 values of 4.7 µg/ml, 4.8 µg/ml, and 11 µg/ml, respectively, while Compound 2 had values of 9.5 µg/ml, 9.6 µg/ml, and 18 µg/ml for the same cell lines. ekb.eg Furthermore, a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and tested against A549 human lung adenocarcinoma cells, with one compound showing a highly selective IC50 value of 23.30 µM. researchgate.net

| Thiazole Analog | Cancer Cell Line | Observed Cytotoxicity (IC50) | Reference |

|---|---|---|---|

| 4-Methylthiazole | HL-60 (Leukemia) | 46.02 µM (at 72h) | ksbu.edu.tr |

| Thiazole Derivative (Compound 1) | HCT116 (Colon) | 4.7 µg/ml | ekb.eg |

| Thiazole Derivative (Compound 1) | MCF-7 (Breast) | 4.8 µg/ml | ekb.eg |

| Thiazole Derivative (Compound 2) | HEPG2 (Liver) | 18 µg/ml | ekb.eg |

| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | A549 (Lung Adenocarcinoma) | 23.30 µM | researchgate.net |

| 4-methylthiazole-5-carboxylic acid derivatives | MDA-MB-231 (Breast Adenocarcinoma) | Good anti-breast cancer activity reported | nih.gov |

Beyond general cytotoxicity, research has delved into the specific antiproliferative mechanisms of thiazole analogs. A key finding is their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov

Studies on 4-Methylthiazole in HL-60 leukemia cells revealed that the compound induces both pre-apoptotic and post-apoptotic cell death. ksbu.edu.tr This process was associated with the activation of Caspase-3 and the release of Cytochrome C, which are critical markers of apoptosis. ksbu.edu.trresearchgate.net The antiproliferative activity of some thiazole-5-carboxamides has been linked to their function as potent inhibitors of Src/Abl kinases, enzymes involved in cell growth and proliferation. ksbu.edu.tr The investigation of 5-hydroxymethylfurfural (5-HMF), which contains a furan ring but is studied in similar contexts, showed it could induce apoptosis and G0/G1 cell cycle arrest in human melanoma A375 cells, highlighting a common strategy for cancer cell inhibition. nih.gov

Preclinical Studies on Tumor Growth Inhibition

Thiazole derivatives have demonstrated significant potential in inhibiting tumor growth in various preclinical models. These compounds have been shown to be effective against a range of cancer cell lines, including those of the breast, liver, colon, and lung. doaj.orgekb.egbohrium.com

One study reported a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones, among which compound 4c was identified as the most active. doaj.org It exhibited potent inhibitory concentrations against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively. doaj.org These values were more potent than the standard drug, Staurosporine. doaj.org In another study, two newly synthesized thiazole derivatives were tested against Ehrlich ascites carcinoma (EAC) in vivo. ekb.eg Both compounds showed a significant reduction in the volume and count of EAC cells at a dose of 15 mg/kg. ekb.eg

The anticancer activity of thiazole derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. doaj.orgmdpi.com For instance, compound 4c was found to induce cell cycle arrest at the G1/S phase and significantly increase the percentage of apoptotic cells in the pre-G1 phase in MCF-7 cells. doaj.org

| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|---|

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |

| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |

| Compound 18 | A549 (Lung) | 0.50 - 4.75 | BEZ235 | N/A |

| Compound 18 | MCF-7 (Breast) | 0.50 - 4.75 | BEZ235 | N/A |

| Compound 18 | U-87 MG (Glioblastoma) | 0.50 - 4.75 | BEZ235 | N/A |

| Compound 18 | HCT-116 (Colon) | 0.50 - 4.75 | BEZ235 | N/A |

| Compound 37 | MCF-7 (Breast) | 0.475 | Sorafenib | 2.51 |

Exploration of Molecular Targets in Cancer Pathways (Non-Clinical)

The anticancer effects of thiazole derivatives are mediated through their interaction with various molecular targets within cancer signaling pathways. researchgate.net These compounds have been shown to inhibit key enzymes and proteins that are crucial for tumor growth, proliferation, and survival. researchgate.netnih.gov

A primary mechanism of action for many thiazole-based compounds is the inhibition of protein kinases. researchgate.net For example, certain thiazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels that supply tumors). doaj.orgmdpi.com Compound 4c , for instance, demonstrated significant VEGFR-2 inhibitory activity with an IC50 of 0.15 µM. doaj.org Other thiazole derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and VEGFR-2, which are both critical for the growth of non-small cell lung cancer. tandfonline.com

Thiazole derivatives have also been found to target other important cancer-related pathways, including:

PI3K/AKT/mTOR pathway : This pathway is crucial for cell growth, proliferation, and survival. Some thiazole derivatives have shown the ability to suppress this pathway. nih.gov

Tubulin polymerization : By interfering with microtubule function, some thiazole-containing compounds can disrupt cell division, leading to apoptosis. researchgate.net

Topoisomerase II : This enzyme is essential for DNA replication and repair, and its inhibition by thiazole derivatives can lead to DNA damage and cell death. researchgate.net

Cyclin-Dependent Kinases (CDKs) : These enzymes regulate the cell cycle, and their inhibition can halt cancer cell proliferation. nih.gov

B-RAF enzyme : This is a key component of the MAPK/ERK signaling pathway, which is often mutated in cancer. researchgate.net

Molecular docking studies have further elucidated the interactions between thiazole derivatives and their molecular targets, providing insights into the structural basis for their activity and guiding the design of more potent and selective inhibitors. doaj.orgmdpi.com

| Molecular Target | Significance in Cancer | Effect of Thiazole Derivatives |

|---|---|---|

| VEGFR-2 | Angiogenesis | Inhibition |

| EGFR | Cell proliferation and survival | Inhibition |

| PI3K/AKT/mTOR | Cell growth, proliferation, survival | Inhibition |

| Tubulin | Cell division | Disruption of polymerization |

| Topoisomerase II | DNA replication and repair | Inhibition |

| CDKs | Cell cycle regulation | Inhibition |

| B-RAF | Cell growth and proliferation | Inhibition |

Anti-inflammatory Investigations of Thiazole Derivatives (Non-Clinical)

Thiazole derivatives have been extensively investigated for their anti-inflammatory properties in non-clinical settings. tandfonline.comwisdomlib.orgrsc.orgnih.govnih.govnih.govresearchgate.netresearchgate.net These studies have revealed that thiazole-containing compounds can effectively modulate inflammatory pathways, primarily through the inhibition of key enzymes involved in the inflammatory cascade. nih.govnih.gov

A significant mechanism underlying the anti-inflammatory activity of thiazole derivatives is their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govnih.gov The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov Several series of thiazole derivatives have been identified as potent and selective inhibitors of COX-2, which is preferentially expressed at sites of inflammation. nih.gov For example, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives was found to contain potent and selective COX-2 inhibitors. nih.gov Similarly, a series of thiourea (B124793), thiazole, and thiazolidene derivatives yielded a compound (6l ) with potent inhibitory activity against COX-2 (IC50 of 0.09 µM) and 5-LOX (IC50 of 0.38 µM). nih.gov

In vivo studies have corroborated these findings. In a carrageenan-induced rat paw edema model, a common test for acute inflammation, compound 6l caused a significant reduction in edema (60.82%). nih.gov Furthermore, this compound was shown to reduce the expression of COX-2 and 5-LOX genes and decrease the levels of prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) in the inflamed paw tissue. nih.gov Other studies have also demonstrated the ability of synthesized thiazole derivatives to significantly reduce paw edema in both carrageenan and formalin-induced inflammation models. wisdomlib.org

The anti-inflammatory effects of some thiazole derivatives are also attributed to their ability to reduce the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). rsc.org

| Compound/Derivative Series | Mechanism of Action | In Vitro/In Vivo Model | Key Findings |

|---|---|---|---|

| Compound 6l | Dual COX-2/5-LOX inhibitor | In vitro enzyme assays; Carrageenan-induced rat paw edema | IC50 (COX-2) = 0.09 µM; IC50 (5-LOX) = 0.38 µM; 60.82% edema reduction |

| 5,6-diarylimidazo[2,1-b]thiazoles | Selective COX-2 inhibitor | In vitro enzyme assays; In vivo anti-inflammatory evaluation | Identified as potent and orally active COX-2 inhibitors |

| Indole-2-formamide benzimidazole[2,1-b]thiazoles | Inhibition of pro-inflammatory cytokines | LPS-induced RAW264.7 cells | Effectively inhibited production of NO, IL-6, and TNF-α |

| Nitro-substituted thiazole derivatives | Inhibition of paw edema | Carrageenan and formalin-induced rat paw edema | Performed better than the standard drug Nimesulide in reducing paw volume |

Other Biological Activities in Preclinical Models

Beyond their anticancer and anti-inflammatory properties, thiazole derivatives have demonstrated a wide range of other biological activities in preclinical studies. nih.govijpsjournal.comnih.govrjptonline.orgnih.govmdpi.com

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. thieme-connect.combohrium.com Thiazole-based compounds have emerged as a promising class of candidates in this area. thieme-connect.combohrium.com They are thought to exert their activity by targeting key bacterial enzymes, disrupting cell wall synthesis, and interfering with essential metabolic pathways. thieme-connect.combohrium.com

Several studies have reported the synthesis of thiazole derivatives with potent activity against M. tuberculosis. For instance, a series of 4-amino-3,5-di(substituted)thiazolin-2(3H)thione/ones exhibited potent antimycobacterial activity with minimum inhibitory concentration (MIC) values in the range of 1-2 µg/mL against the H37Rv strain. researchgate.netbenthamdirect.com Some of these compounds also showed promising activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains. researchgate.netbenthamdirect.com

Another study on thiadiazole-linked thiazole derivatives identified several compounds with significant MIC values against M. tuberculosis (H37Ra), with the most potent compound (5l ) having an MIC of 7.1285 μg/ml. nih.gov Molecular docking studies suggested that these compounds may target the tubercular enzyme ThyX. nih.gov

| Compound Series | M. tuberculosis Strain(s) | MIC Range | Potential Target |

|---|---|---|---|

| 4-amino-3,5-di(substituted)thiazolin-2(3H)thione/ones | H37Rv, MDR-TB, XDR-TB | 1-2 µg/mL | Not specified |

| Thiadiazole-linked thiazoles (e.g., compound 5l) | H37Ra | 7.1285 μg/ml (for 5l) | ThyX enzyme |

Thiazole derivatives have shown considerable promise as potential therapeutic agents for diabetes mellitus. ijpsjournal.comnih.govrjptonline.org Their mechanisms of action are varied and include the inhibition of key enzymes involved in carbohydrate digestion and the modulation of pathways related to glucose metabolism and insulin sensitivity. ijpsjournal.comrjptonline.org

Several studies have focused on the ability of thiazole derivatives to inhibit α-glucosidase and α-amylase, enzymes that break down carbohydrates into glucose. ijpsjournal.com By inhibiting these enzymes, thiazole compounds can delay glucose absorption and reduce postprandial hyperglycemia. For example, imidazopyridine-based thiazole derivatives have shown promising α-glucosidase inhibitory activity. ijpsjournal.com In another study, some thiazole derivatives demonstrated superior inhibitory potential against both α-glucosidase and α-amylase, with IC50 values in the nanomolar range. ijpsjournal.com

Other research has highlighted the potential of thiazole derivatives to improve insulin sensitivity and glucose uptake. rjptonline.org For instance, a study on thiazole fused pyridine derivatives found that some of the synthesized compounds increased glucose uptake activity and had effects on insulin release. rjptonline.org Furthermore, a newly developed thiazole derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid (NDTD), has been shown to attenuate hyperglycemia, glucose intolerance, and insulin resistance in a diabetic rat model, likely through its antioxidant and anti-inflammatory effects. nih.gov

| Derivative Type | Proposed Mechanism | Key Findings |

|---|---|---|

| Imidazopyridine-based thiazoles | α-glucosidase inhibition | Showed promising inhibitory activity |

| Thiazole-fused pyridine derivatives | Increased glucose uptake and insulin release | Some compounds showed enhanced glucose uptake |

| 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid (NDTD) | Antioxidant and anti-inflammatory effects | Ameliorated hyperglycemia and insulin resistance in diabetic rats |

| 5-aryl thiazole derivatives (Compounds 10 and 11) | DPP-4, α-glucosidase, and α-amylase inhibition | Potent inhibition of DPP-4 with IC50 values of 2.75 and 2.51 µM, respectively. Also showed promising activity against α-glucosidase and α-amylase. |

The thiazole scaffold has been identified as a valuable pharmacophore in the development of new anticonvulsant drugs. mdpi.combiointerfaceresearch.com Thiazole derivatives have been evaluated in various preclinical models of epilepsy and have shown the ability to protect against seizures. mdpi.combiointerfaceresearch.comnih.govbohrium.comtandfonline.com

The anticonvulsant activity of these compounds is often assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. biointerfaceresearch.comnih.gov The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic and absence seizures. biointerfaceresearch.comnih.gov

In one study, a series of novel thiazolidine-4-one substituted thiazoles was synthesized and screened for antiepileptic potency. biointerfaceresearch.com The most active compound in this series, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6), showed significant activity in both the MES and scPTZ models. biointerfaceresearch.com Another study on 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles found that several compounds demonstrated significant anticonvulsant activity in the PTZ model. tandfonline.com

The mechanism of action for the anticonvulsant effects of thiazole derivatives is not fully elucidated but may involve interaction with various targets in the central nervous system. biointerfaceresearch.com Molecular docking studies have suggested that some of these compounds may bind to the GABAA receptor, a key inhibitory neurotransmitter receptor in the brain. bohrium.com

| Compound Series | Preclinical Model | Activity |

|---|---|---|

| Thiazolidine-4-one substituted thiazoles (e.g., PTT6) | MES and scPTZ tests | Showed varying degrees of antiepileptic potency |

| 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles | PTZ test | Seven compounds showed significant anticonvulsant activity |

| Thiopyrano[2,3-d]thiazole derivatives | scPTZ test | Three compounds had significant anticonvulsant effects |

| Thiazole-bearing 4-thiazolidinones | MES and PTZ tests | Three compounds were identified as most active |

Antioxidant Investigations

Extensive literature searches have not yielded specific studies investigating the antioxidant activity of 4-Ethyl-5-methylthiazole. While the broader class of thiazole derivatives has been a subject of interest for their potential antioxidant properties, research focusing on the specific scavenging of free radicals or the inhibition of oxidative stress by this compound is not publicly available in peer-reviewed literature.

Studies on related compounds, such as phenolic thiazoles, have demonstrated notable antioxidant and antiradical activities. semanticscholar.org For instance, certain synthetic phenolic thiazole derivatives have shown excellent antioxidant potential in various in vitro assays. semanticscholar.org Similarly, 5-Hydroxyethyl-4-methylthiazole is noted for its potential antioxidant properties in cosmetic formulations. chemimpex.com However, these findings cannot be directly extrapolated to this compound, as minor structural differences can lead to significant changes in biological activity. The antioxidant potential of a molecule is often attributed to the presence of specific functional groups, such as phenolic hydroxyl groups, which are not present in this compound. semanticscholar.org

Future research is required to determine if this compound possesses any intrinsic antioxidant capabilities. Standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and others would be necessary to elucidate any potential free radical scavenging or electron-donating properties of this specific compound.

Environmental and Biological Occurrence, and Volatile Organic Compound Analysis

Detection of 4-Ethyl-5-methylthiazole in Natural Matrices

This compound has been identified in a variety of natural sources, often as a volatile component contributing to the aroma and flavor profile. Analytical techniques, primarily headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), have been instrumental in its detection.

The compound has been found in several food items. For instance, it is a known volatile constituent of coffee, detected in both Arabica (Coffea arabica) and Robusta (Coffea canephora) varieties. hmdb.ca Its presence has also been reported in cooked meats, such as roasted chicken and grilled or roasted pork, albeit in trace amounts. psu.eduflavscents.com In a study on kimchi, a traditional fermented cabbage dish, the concentration of this compound was observed to increase significantly during the fermentation process. mdpi.com

Beyond food, this thiazole (B1198619) derivative has been identified as a volatile marker in fresh cabbage. nih.govsigmaaldrich.comjmb.or.kr Specifically, it is one of the key volatile compounds emitted by fresh cabbage, and its presence can be used to distinguish fresh tissues from those undergoing microbial decay. jmb.or.krresearchgate.net

Table 1: Detection of this compound in Various Natural Matrices

| Natural Matrix | Common Name/Product | Method of Detection | Reference(s) |

| Coffea arabica, Coffea canephora | Coffee | Not specified | hmdb.ca |

| Gallus gallus domesticus | Roasted Chicken | Not specified | psu.edu |

| Sus scrofa domesticus | Grilled/Roasted Pork | Not specified | psu.eduflavscents.com |

| Fermented Brassica rapa | Kimchi | Not specified | mdpi.com |

| Brassica oleracea | Fresh Cabbage | HS-SPME-GC-MS | nih.govsigmaaldrich.comjmb.or.krresearchgate.net |

Role as Volatile Metabolic Markers in Plant Systems

The emission of specific volatile organic compounds by plants can serve as an indicator of their physiological state, including the presence of disease. This compound has emerged as a significant biomarker in this context.

Research has focused on the volatile profiles of plants infected with pathogenic bacteria. Pectobacterium carotovorum subsp. carotovorum is a bacterium responsible for soft rot disease in a variety of economically important crops, including cabbage. researchgate.net Studies have shown that the volatile emissions from a healthy plant differ significantly from those of an infected one. ppjonline.org

In the case of cabbage, this compound has been identified as a marker of fresh, healthy tissue. nih.govsigmaaldrich.comjmb.or.kr Its presence, along with other compounds like 3-butenyl isothiocyanate, is characteristic of fresh cabbage. jmb.or.krresearchgate.net Conversely, the presence of compounds such as 2,3-butanediol (B46004) and ethyl acetate (B1210297) are indicative of soft rot caused by P. carotovorum infection. nih.govsigmaaldrich.comresearchgate.net This suggests that the metabolic activity of the pathogenic bacteria alters the volatile profile of the plant, leading to a decrease in the emission of compounds associated with freshness and an increase in those associated with decay.

The distinct volatile profiles of fresh and decaying plant matter allow for a non-invasive method of quality assessment. The analysis of volatile compounds provides a chemical fingerprint that can differentiate between healthy and spoiled produce. ukzn.ac.za

Studies utilizing HS-SPME-GC-MS have successfully used this compound as a key marker to distinguish fresh cabbage from cabbage infected with P. carotovorum and exhibiting soft rot. nih.govjmb.or.kr Fresh cabbage samples consistently emit this compound, while its presence is diminished or absent in samples with soft rot symptoms. jmb.or.kr This differentiation is crucial for developing rapid and non-destructive diagnostic techniques for monitoring the health and quality of fresh produce. nih.govsigmaaldrich.com

Table 2: Volatile Markers for Cabbage Health Status

| Cabbage Status | Associated Volatile Marker(s) | Reference(s) |

| Fresh | This compound, 3-Butenyl isothiocyanate | nih.govsigmaaldrich.comjmb.or.krresearchgate.net |

| Rotted (Soft Rot) | 2,3-Butanediol, Ethyl acetate | nih.govsigmaaldrich.comjmb.or.krresearchgate.net |

Presence in Fermentation Products and Related Biological Processes

This compound is also found in various fermentation products, where its formation is linked to microbial metabolism. Thiamine (Vitamin B1) biosynthesis is a key process that can lead to the formation of thiazole derivatives. ebi.ac.uk While the direct biosynthetic pathway of this compound is not fully elucidated in all organisms, the thiazole ring is a fundamental component of thiamine. ebi.ac.uk

In a study of traditional Korean soy sauce and soybean paste, which undergo extensive fermentation, a related compound, 4-ethyl-2,5-dimethyl-thiazole, was identified in the soybean paste. jmb.or.kr This highlights the role of fermentation in generating a diverse array of volatile thiazole compounds. More directly, research on kimchi fermentation showed a significant increase in the concentration of this compound as fermentation progressed, indicating its production by the active microbial community. mdpi.com

Analytical Methodologies for Thiazole Compound Research

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to isolating 4-Ethyl-5-methylthiazole from other volatile and semi-volatile compounds, a crucial step before identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. In this method, the compound is vaporized and separated from other components based on its boiling point and affinity for the stationary phase within a capillary column. The retention index is a key parameter used for its identification in conjunction with mass spectral data. lotusinstruments.com

The Kovats Retention Index (KI) standardizes retention times relative to n-alkanes, allowing for inter-laboratory comparison of GC data. For this compound, retention indices have been determined on both polar and non-polar stationary phases, reflecting its moderate polarity.

| Stationary Phase Type | Column Example | Kovats Index (KI) | Reference |

|---|---|---|---|

| Polar | DB-Wax | 1401 | pherobase.comnih.gov |

| Non-polar | Standard Non-polar (e.g., Dimethylpolysiloxane) | 991 - 1010 | nih.gov |

For analyzing trace amounts of volatile compounds in complex solid or liquid samples, such as food and beverages, Headspace Solid-Phase Microextraction (HS-SPME) is a widely used sample preparation technique. nih.gov It is an equilibrium-based, solvent-free method where a fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase) above the sample. mdpi.com Volatile analytes, including alkylthiazoles like this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. nih.gov

The fiber is subsequently retracted and inserted into the hot injector of a GC-MS system, where the adsorbed compounds are thermally desorbed for separation and analysis. nih.gov This technique concentrates the analytes, thereby increasing the sensitivity of the detection. The choice of fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CWR/PDMS) is critical and is selected based on the polarity and volatility of the target compounds. nih.gov HS-SPME-GC-MS is particularly valuable for identifying key aroma and flavor components, like thiazoles, in food chemistry research. nih.gov

Spectroscopic Characterization in Research

Spectroscopy provides unequivocal structural confirmation of molecules by probing the interaction of electromagnetic radiation with the compound's atoms and bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. While a publicly available, fully assigned spectrum for this compound is not readily found, its spectral characteristics can be accurately predicted based on data from closely related analogs such as 4-methylthiazole (B1212942) and 4,5-dimethylthiazole. chemicalbook.comchemicalbook.com

¹H NMR: The proton NMR spectrum is expected to show four distinct signals.

Thiazole (B1198619) Proton (H-2): A singlet in the downfield region, typically around 8.5-8.7 ppm, corresponding to the proton at the C-2 position of the thiazole ring. chemicalbook.com

Ethyl Group (-CH₂-): A quartet around 2.7-2.9 ppm, resulting from the coupling with the three protons of the adjacent methyl group.

Methyl Group (C-5, -CH₃): A singlet around 2.4-2.5 ppm for the methyl group attached directly to the thiazole ring at the C-5 position.

Ethyl Group (-CH₃): A triplet around 1.3-1.4 ppm, representing the terminal methyl group of the ethyl substituent.

¹³C NMR: The carbon NMR spectrum would display six unique signals corresponding to each carbon atom in the molecule.

Thiazole Carbons (C-2, C-4, C-5): Three signals in the aromatic region (approx. 120-155 ppm) corresponding to the carbons of the heterocyclic ring. The C-2 carbon, situated between two heteroatoms (N and S), would be the most downfield.

Ethyl Group (-CH₂-): A signal for the methylene (B1212753) carbon.

Methyl Group (C-5, -CH₃): A signal for the methyl carbon attached to the ring.

Ethyl Group (-CH₃): A signal for the terminal methyl carbon of the ethyl group, typically the most upfield signal.

| Atom Type | Group | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|---|

| Proton | Thiazole C2-H | ~8.6 | Singlet (s) | - |

| Proton | Ethyl -CH₂- | ~2.8 | Quartet (q) | - |

| Proton | Ring -CH₃ | ~2.4 | Singlet (s) | - |

| Proton | Ethyl -CH₃ | ~1.3 | Triplet (t) | - |

| Carbon | Thiazole C-2 | - | - | ~150-152 |

| Carbon | Thiazole C-4 | - | - | ~147-149 |

| Carbon | Thiazole C-5 | - | - | ~125-127 |

| Carbon | Ethyl -CH₂- | - | - | ~20-22 |

| Carbon | Ring -CH₃ | - | - | ~14-16 |

| Carbon | Ethyl -CH₃ | - | - | ~12-14 |

Note: Predicted values are based on analysis of similar thiazole structures. chemicalbook.comchemicalbook.com

Infrared (IR) spectroscopy identifies functional groups and structural features of a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for the thiazole ring and its alkyl substituents. cdnsciencepub.com Key vibrations include C-H stretching from the aromatic ring and alkyl groups, C=N and C=C stretching within the thiazole ring, and various bending vibrations. cdnsciencepub.com

| Frequency Range (cm⁻¹) | Vibration Type | Assignment |

|---|---|---|

| 3120 - 3080 | C-H Stretch | Aromatic C-H (Thiazole Ring) |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H (Ethyl and Methyl Groups) |

| ~1600 | C=N Stretch | Thiazole Ring |

| 1550 - 1450 | C=C Stretch | Thiazole Ring Vibrations |

| 1465 - 1435 | C-H Bend | Asymmetric/Symmetric Bending in -CH₃ and -CH₂- |

| 1385 - 1375 | C-H Bend | Symmetric Bending in -CH₃ (Umbrella Mode) |

| 900 - 650 | C-H Bend | Out-of-plane bending of thiazole ring C-H |

Source: Data derived from studies on methylthiazoles. cdnsciencepub.com

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with GC, it provides both identification and structural information. In electron ionization mass spectrometry (EI-MS), this compound is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. uni-saarland.de The resulting mass spectrum serves as a molecular fingerprint.

The mass spectrum of this compound shows a prominent molecular ion (M⁺) peak at m/z 127, corresponding to its molecular weight. nih.gov The fragmentation pattern is characteristic of alkyl-substituted heterocyclic compounds. A major fragmentation pathway involves the loss of a methyl radical (•CH₃) from the ethyl group via benzylic-like cleavage, which is favorable due to the stability of the resulting cation. This leads to a strong peak at m/z 112 (M-15). nih.gov

| m/z | Relative Intensity (%) | Proposed Fragment | Notes |

|---|---|---|---|

| 127 | ~99.9 | [C₆H₉NS]⁺ | Molecular Ion (M⁺) |

| 126 | ~86.9 | [C₆H₈NS]⁺ | Loss of a hydrogen atom [M-H]⁺ |

| 112 | ~81.2 | [C₅H₆NS]⁺ | Loss of a methyl radical [M-CH₃]⁺ from the ethyl group |

| 85 | ~78.2 | [C₄H₅N]⁺ or [C₃H₃S]⁺ | Result of ring cleavage |

| 99 | ~46.0 | [C₅H₇S]⁺ | Loss of hydrogen cyanide [M-HCN]⁺ |

Source: MassBank Accession MSBNK-Fac_Eng_Univ_Tokyo-JP007793 and PubChem CID 521384. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique employed in the study of thiazole derivatives, including this compound. This method provides insights into the electronic transitions within the molecule, which are influenced by its structure and chemical environment. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength at which this absorption occurs is characteristic of the electronic structure of the molecule.

For thiazole derivatives, the UV-Vis absorption spectra are primarily characterized by π–π* electronic transitions within the aromatic thiazole ring. urfu.ru The position and intensity of the maximum absorption wavelength (λmax) can be influenced by the nature and position of substituents on the thiazole ring. In various studies on different thiazole derivatives, the maximum absorption has been observed in the range of 326–366 nm. urfu.ru The presence of an extended conjugation system, often through the addition of other aromatic rings or chromophores to the thiazole core, can lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. urfu.ru

Computational studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate and predict the UV-Vis absorption spectra of thiazole derivatives. researchgate.net These theoretical calculations help in interpreting the experimental spectra and understanding the nature of the electronic transitions. For instance, simulations can reveal that strong absorbance in the visible light region is possible for certain thiazole derivatives with extended conjugated systems. researchgate.net

While specific experimental UV-Vis spectral data for this compound is not extensively detailed in publicly available literature, the general principles of thiazole spectroscopy suggest that its spectrum would be influenced by the electronic contributions of the ethyl and methyl groups attached to the thiazole ring. The analysis of its UV-Vis spectrum would be a key step in its characterization, providing information that complements data from other spectroscopic techniques like NMR and IR spectroscopy.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique widely used in organic synthesis to monitor the progress of reactions and to assess the purity of products, including this compound. umich.eduorgchemboulder.com The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel or alumina, coated on a plate) and a mobile phase (a solvent or mixture of solvents that moves up the plate by capillary action). chemistryhall.com

Reaction Monitoring:

During the synthesis of this compound, TLC can be employed to track the consumption of starting materials and the formation of the product over time. Small aliquots of the reaction mixture are spotted on a TLC plate alongside the starting materials. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. researchgate.net

Purity Assessment:

TLC is also an effective tool for evaluating the purity of isolated this compound. A purified sample is spotted on a TLC plate and developed. The appearance of a single spot indicates a high degree of purity. The presence of multiple spots suggests the presence of impurities, such as unreacted starting materials, by-products, or decomposition products. orientjchem.org

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. chemistryhall.com The Rf value is dependent on the compound's structure, the nature of the stationary phase, and the composition of the mobile phase. For a given set of conditions, a pure compound should have a consistent Rf value.

Typical TLC Procedure for Thiazole Derivatives:

A plausible TLC procedure for the analysis of this compound would involve the following steps:

Plate Preparation: A commercially available TLC plate, typically with a silica gel 60 F254 coating, is used. A baseline is drawn with a pencil approximately 1 cm from the bottom of the plate. orgchemboulder.com

Spotting: A dilute solution of the sample (e.g., reaction mixture or purified product) in a volatile solvent is spotted on the baseline using a capillary tube. orgchemboulder.com

Development: The plate is placed in a closed developing chamber containing a suitable mobile phase. The choice of the mobile phase is crucial for achieving good separation. For thiazole derivatives, a common starting point for developing a solvent system is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) or acetone (B3395972). orientjchem.orgresearchgate.net The polarity of the mobile phase is optimized to achieve an Rf value for the target compound ideally between 0.25 and 0.35 for effective separation. orgchemboulder.com

Visualization: After the solvent front has moved up the plate, the plate is removed, the solvent front is marked, and the plate is dried. Since many thiazole compounds are not colored, various visualization techniques can be used:

UV Light: If the TLC plate contains a fluorescent indicator (F254), compounds that absorb UV light (such as those with aromatic rings) will appear as dark spots under a UV lamp (at 254 nm). libretexts.org

Staining: Specific chemical stains can be used to visualize the spots. For thiazole derivatives, a solution of sodium nitrite (B80452) in hydrochloric acid can be sprayed on the plate, followed by heating. This can cause thiazole derivatives to appear as light green spots. epfl.ch Other general-purpose stains like potassium permanganate (B83412) or vanillin (B372448) can also be employed, which react with various functional groups to produce colored spots. fiu.edu

The following table provides an example of a potential TLC system for analyzing a reaction mixture containing a thiazole derivative.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 on aluminum or glass plate |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., in a ratio from 9:1 to 1:1, optimized for separation) |

| Visualization | 1. UV light (254 nm)2. Sodium nitrite/HCl spray followed by heating |

| Expected Result | Reactants, intermediates, and the final product (this compound) would appear as distinct spots with different Rf values, allowing for the assessment of reaction progress and product purity. |

Future Research Trajectories and Unexplored Avenues for 4 Ethyl 5 Methylthiazole